![molecular formula C14H12ClNO5S2 B2665629 Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate CAS No. 1021046-72-9](/img/structure/B2665629.png)
Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate” is a chemical compound used in scientific research. It has a molecular formula of C12H10ClNO4S2, an average mass of 331.795 Da, and a monoisotopic mass of 330.973969 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate” is characterized by the presence of a sulfonyl group attached to a 5-chloro-2-thienyl group, which is further linked to a benzoate moiety via an acetyl-amino bridge .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate” are not available, similar compounds often undergo electrophilic aromatic substitution and free radical reactions .Applications De Recherche Scientifique
Synthesis and Industrial Applications
Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate serves as an intermediate in the synthesis of complex organic molecules. For instance, its derivatives have been explored for their potential in creating pharmaceutical compounds and agricultural chemicals. The process optimizations for its derivatives, such as Methyl 2-methoxy-5-aminosulfonyl benzoate, emphasize improvements in yield and efficiency for industrial production, highlighting the compound's role in the manufacturing of sulpiride, an antipsychotic medication (W. Xu, C. Guo, Tao Li, & Si-Quan Liu, 2018).
Antimicrobial and Antifungal Activities
Research into similar sulfonamide derivatives has shown that they possess antimicrobial and antifungal properties. For example, studies on formazans derived from Mannich bases of thiadiazole compounds, which are structurally related to Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate, have demonstrated moderate antimicrobial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents (P. Sah, Pratibha Bidawat, M. Seth, & Chandra Prakash Gharu, 2014).
Chemical Synthesis and Drug Discovery
The compound's derivatives have also been investigated for their role in synthesizing heterocyclic compounds, which are crucial in drug discovery and development. For instance, the synthesis of formazans from thiadiazole derivatives highlights the versatility of sulfonamide-based compounds in creating pharmacologically active molecules with potential applications in treating various diseases (P. Sah, Pratibha Bidawat, M. Seth, & Chandra Prakash Gharu, 2014).
Environmental Impact Studies
In addition to pharmaceutical applications, research on sulfometuron methyl, a compound related to Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate, has investigated its environmental impact. Studies have focused on its behavior in aquatic environments and its effects on groundwater quality, emphasizing the importance of understanding the environmental fate of chemical compounds used in agriculture (D. Neary & J. L. Michael, 1989).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-[[2-(5-chlorothiophen-2-yl)sulfonylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S2/c1-21-14(18)9-2-4-10(5-3-9)16-12(17)8-23(19,20)13-7-6-11(15)22-13/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQZDYZPCNGCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

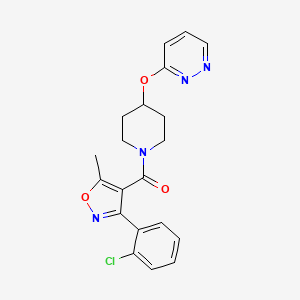
![1-[4-[(1,3-Dimethylpyrazol-4-yl)methyl]morpholin-2-yl]ethanamine;dihydrochloride](/img/structure/B2665549.png)
![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2665551.png)
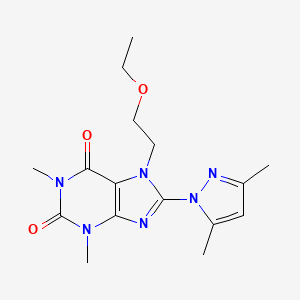
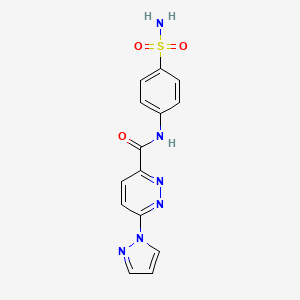
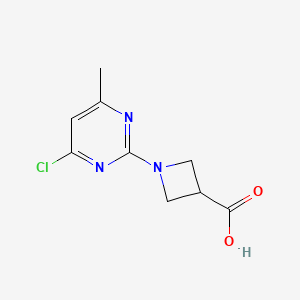
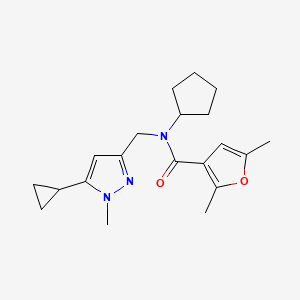
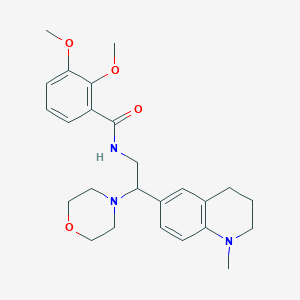
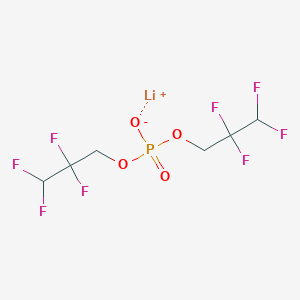
![1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2665560.png)
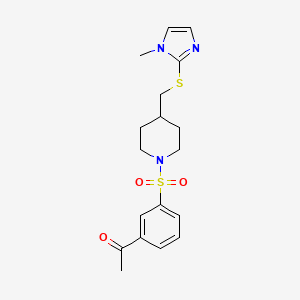
![methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2665565.png)
![5-(furan-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2665568.png)
![4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2665569.png)